4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol
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Overview
Description
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol is a chemical compound that features a trifluoromethyl group, a pyridinyl ring, and a pyridazinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as transition metal-based catalysts, and high temperatures (e.g., >300°C) to achieve the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and antiviral activities.
Industry: It is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: A compound with a similar trifluoromethyl group but different overall structure.
Fluopicolide: Another compound containing a trifluoromethyl group, used as a fungicide.
Uniqueness
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol is unique due to its combination of a pyridinyl ring and a pyridazinol moiety, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dimethyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-5-6(2)18-19-11(20)9(5)10-8(13)3-7(4-17-10)12(14,15)16/h3-4H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGDDQAESHHTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN=C1C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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